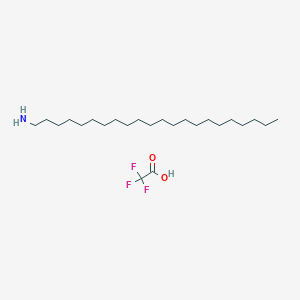![molecular formula C23H26ClNO2 B14345194 (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride CAS No. 100908-76-7](/img/structure/B14345194.png)
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic structure with a quaternary ammonium group, making it an interesting subject for research in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride typically involves a multi-step process:
Formation of the bicyclic structure: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core.
Introduction of the quaternary ammonium group: This is achieved through quaternization reactions, where a tertiary amine is reacted with an alkyl halide.
Esterification: The final step involves the esterification of the bicyclic structure with (E)-2,3-diphenylprop-2-enoic acid under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents is carefully controlled to ensure efficient reactions and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bond in the (E)-2,3-diphenylprop-2-enoate moiety, converting it to a single bond.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as hydroxide ions or alkoxides are commonly used.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Saturated esters.
Substitution: Various substituted ammonium salts.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a model system for studying quaternary ammonium compounds and their reactivity. It also serves as a precursor for synthesizing other complex organic molecules.
Biology: In biological research, this compound is investigated for its potential as a neurotransmitter analog due to its structural similarity to certain neurotransmitters.
Medicine: The compound’s quaternary ammonium group makes it a candidate for drug development, particularly in targeting specific receptors in the nervous system.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (8-methyl-8-azoniabicyclo[3.2.1]octan-3-
Propiedades
Número CAS |
100908-76-7 |
|---|---|
Fórmula molecular |
C23H26ClNO2 |
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride |
InChI |
InChI=1S/C23H25NO2.ClH/c1-24-19-12-13-20(24)16-21(15-19)26-23(25)22(18-10-6-3-7-11-18)14-17-8-4-2-5-9-17;/h2-11,14,19-21H,12-13,15-16H2,1H3;1H/b22-14+; |
Clave InChI |
YOJMKIWJYKBAGE-CWUUNJJBSA-N |
SMILES isomérico |
C[NH+]1C2CCC1CC(C2)OC(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4.[Cl-] |
SMILES canónico |
C[NH+]1C2CCC1CC(C2)OC(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)

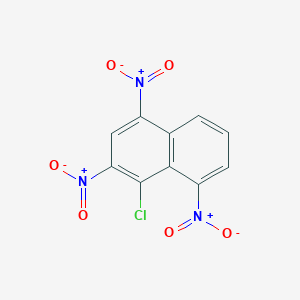
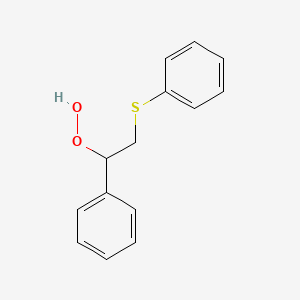


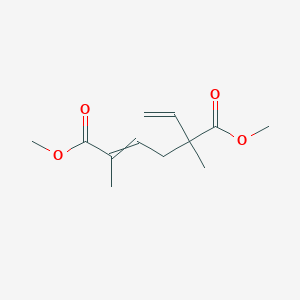
![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
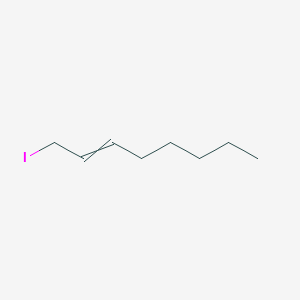
![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)
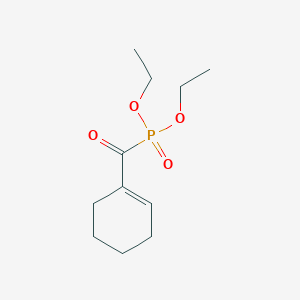

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
